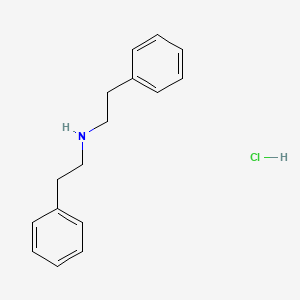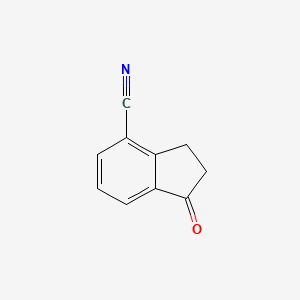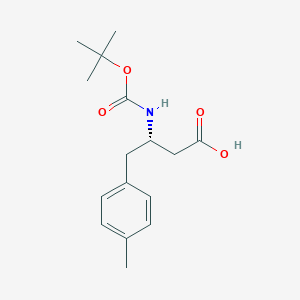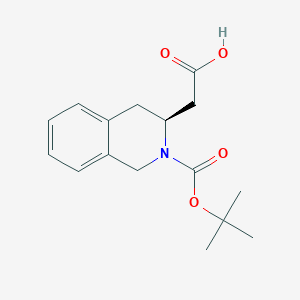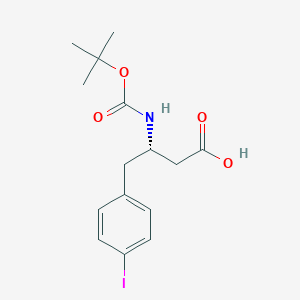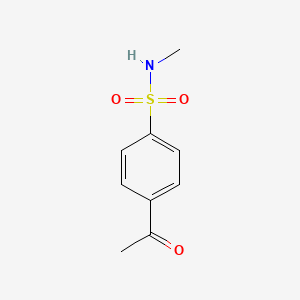
4-acetyl-N-methylbenzenesulfonamide
Descripción general
Descripción
Sulfonamides are a class of organic compounds widely recognized for their biological significance, including therapeutic applications. The compound of interest, 4-acetyl-N-methylbenzenesulfonamide, is a derivative of benzenesulfonamide with an acetyl and a methyl group attached to the aromatic ring. This compound is structurally related to various sulfonamides that have been synthesized and characterized for their potential use in medicinal chemistry, as seen in the provided papers.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. For instance, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was synthesized by condensing 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride . Similarly, other sulfonamide derivatives were synthesized by reacting 4-methylbenzenesulfonyl chloride with different amines, followed by various functionalization reactions . These methods highlight the versatility of sulfonamide chemistry, allowing for the introduction of various substituents to the sulfonamide core.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as crystallographic methods. For example, the crystal structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide revealed a V-shaped conformation with specific intramolecular interactions . The crystallographic characterization of other sulfonamide derivatives also provided insights into their molecular conformations and intermolecular interactions .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including rearrangements and coupling reactions. The rearrangement of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali resulted in the formation of p-methylsulfonylphenylacetic acid . Additionally, the N-acyl 4-nitrobenzenesulfonamide group has been used as a protecting/activating system for carboxylic functions in peptide synthesis, demonstrating the reactivity of the sulfonamide moiety in both C → N and N → C synthesis directions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The dihedral angles between aromatic rings, the presence of intramolecular hydrogen bonds, and the planarity of substituents affect the overall conformation and stability of the molecules . The crystal packing and intermolecular interactions, such as π-π stacking and hydrogen bonding, contribute to the solid-state properties of these compounds . The electronic properties, such as HOMO-LUMO gaps and NBO analysis, provide insights into the reactivity and potential biological activity of sulfonamide derivatives .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis :
- A study by Souza et al. (2018) involved synthesizing a new allylsulfonamide via a four-step process and characterizing its molecular structure using high-resolution mass spectrometry, infrared, NMR spectroscopic techniques, and X-ray crystallography. This emphasizes the compound's utility in structural chemistry and molecular characterization (Souza et al., 2018).
Antimicrobial and Antiproliferative Applications :
- A study by Abd El-Gilil (2019) focused on synthesizing N-ethyl-N-methylbenzenesulfonamide derivatives, which demonstrated significant cytotoxic activity against human cell lines and antimicrobial properties. This underscores the compound's potential in developing new antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
Alzheimer’s Disease Therapeutics :
- Research by Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, which showed significant inhibitory activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment. This highlights the compound's relevance in developing novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).
HIV-1 Infection Prevention :
- Cheng De-ju (2015) explored the use of methylbenzenesulfonamide in synthesizing small molecular antagonists for the prevention of HIV-1 infection. This research contributes to the development of new drugs targeting HIV-1 (Cheng De-ju, 2015).
Anti-Inflammatory Agents :
- Mahdi (2008, 2017) conducted a study on aminobenzensulfonamides derivatives of mefenamic acid, revealing their potential as anti-inflammatory agents. This study indicates the compound's application in the field of nonsteroidal anti-inflammatory drugs (NSAIDs) (Mahdi, 2008) (Mahdi, 2017).
Structural Characterization :
- Mague et al. (2014) characterized the crystal structure of a compound involving 4-methylbenzenesulfonamide, highlighting its role in the study of molecular interactions and crystallography (Mague et al., 2014).
Safety And Hazards
The safety information for 4-acetyl-N-methylbenzenesulfonamide indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for 4-acetyl-N-methylbenzenesulfonamide could involve further exploration of its synthesis, molecular structure, and potential applications. One study suggests a facile methodology for the synthesis of 4-methylbenzenesulfonamides, which could be applicable to 4-acetyl-N-methylbenzenesulfonamide .
Propiedades
IUPAC Name |
4-acetyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNQWDHBPWEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366407 | |
| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-methylbenzenesulfonamide | |
CAS RN |
68793-19-1 | |
| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)
![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)



